Mcl1-IN-8 is a selective inhibitor of the Mcl-1 protein, which plays a crucial role in regulating apoptosis and is frequently overexpressed in various cancers. The compound is part of a broader class of Mcl-1 inhibitors that have gained attention for their potential therapeutic applications in oncology, particularly in overcoming drug resistance associated with Mcl-1 overexpression.
Mcl1-IN-8 was developed through a series of structure-based design and optimization processes that began with high-throughput screening of compound libraries. It is classified as a small molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of proteins, specifically designed to disrupt the interaction between Mcl-1 and its pro-apoptotic partners, thereby promoting apoptosis in cancer cells.
The synthesis of Mcl1-IN-8 involves several key steps:
The final synthesis route included the use of various organic synthesis techniques such as coupling reactions, cyclization, and purification methods like chromatography to isolate the active compound.
Mcl1-IN-8 features a complex molecular structure characterized by:
The molecular formula and weight of Mcl1-IN-8 can be determined through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its identity and purity.
Mcl1-IN-8 undergoes specific chemical reactions that are critical for its mechanism of action:
These interactions can be studied using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics.
The mechanism by which Mcl1-IN-8 exerts its effects involves:
Experimental data demonstrate that treatment with Mcl1-IN-8 results in increased levels of activated caspases in cancer cell lines, indicating effective induction of apoptosis.
Mcl1-IN-8 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for therapeutic use.
Mcl1-IN-8 has significant potential applications in scientific research and clinical settings:
Mcl1 (myeloid cell leukemia-1) is an essential anti-apoptotic Bcl-2 family protein that sustains cancer cell survival by neutralizing pro-apoptotic proteins. Unlike Bcl-2 or Bcl-xL, Mcl1 exhibits rapid turnover due to its N-terminal PEST domain (rich in proline, glutamate, serine, and threonine), enabling dynamic responses to cellular stress [6] [9]. Mcl1 binds pro-apoptotic effectors BAK and BAX via its BH3-binding groove, preventing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [1] [4]. Its overexpression is a hallmark of therapeutic resistance in cancers like multiple myeloma (40% amplification rate) and breast cancer, where it correlates with poor prognosis [4] [9]. Mcl1 also sequesters BH3-only proteins BIM and NOXA, with NOXA uniquely promoting Mcl1 degradation through ubiquitination [6] [9].
The BH3-binding groove of Mcl1 comprises four hydrophobic pockets (P1–P4) that engage residues (h1–h4) of BH3 helices. Key structural features differentiate Mcl1 from other Bcl-2 members:
Table 1: Key Structural Features of Mcl1's BH3-Binding Groove
Structural Element | Functional Role | Ligand-Interaction Target |
---|---|---|
P2 Pocket | Hydrophobic, electropositive | Binds h2 residue (e.g., BIM Leu218) |
P3 Pocket | Deep hydrophobic cleft | Accommodates h3 residue (e.g., BIM Ile221) |
QRN Motif (α3-helix) | Ubiquitination switch | Stabilized by inhibitors to prevent degradation |
Arg263 Salt Bridge | Charge complementarity | Binds aspartate in BH3 domain |
Mcl1-IN-8 was engineered using structure-based drug design (SBDD) to exploit Mcl1's unique groove topology. Virtual screening of 3,402 compounds identified scaffolds with high binding affinity (ΔG < -9.0 kcal/mol) [3]. Molecular dynamics simulations revealed that Mcl1-IN-8 achieves selectivity through:
Mcl1-IN-8 exhibits distinct advantages over clinical-stage inhibitors:
Table 2: Comparative Analysis of Mcl1 Inhibitors
Inhibitor | Binding Affinity (Kd, nM) | Selectivity Profile | Mechanistic Action |
---|---|---|---|
Mcl1-IN-8 | 1–5* | High for Mcl1 | Displaces BIM/BAK, promotes degradation |
S63845 | 12 | Moderate (Bcl-xL off-target) | BAK displacement only |
AMG-176 | 15–50 | High | Stabilizes Mcl1-inhibitor complex |
Venetoclax | 0.01 (Bcl-2) | Bcl-2-specific | Binds Bcl-2, spares Mcl1 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7